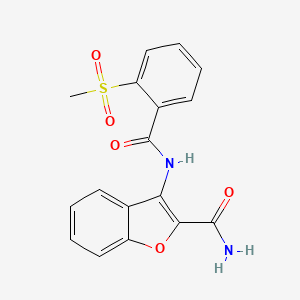

3-(2-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran compounds, such as “3-(2-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide”, are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Molecular Structure Analysis

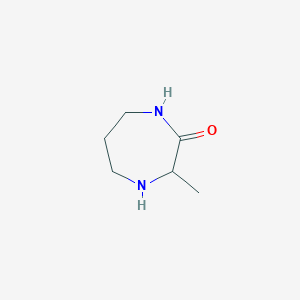

The molecular structure of benzofuran compounds is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The structure of “3-(2-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide” would include this benzofuran ring, along with additional functional groups attached to it.Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, they can undergo palladium-catalyzed cross-coupling reactions . Protodeboronation of alkyl boronic esters is another common reaction involving benzofuran compounds .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A study conducted by Lavanya et al. (2017) focuses on the synthesis of new benzofuran carboxamide derivatives, including the structure of interest, for developing new bioactive chemical entities. These compounds were evaluated for their antimicrobial, anti-inflammatory, and radical scavenging activities, showcasing the compound's broad potential in therapeutic and biological research. The synthesized compounds were characterized using techniques like NMR, IR, Mass, and X-ray crystallography, emphasizing the compound's role in developing new medicinal agents with possible antimicrobial and anti-inflammatory properties Lavanya, A., Sribalan, R., & Padmini, V. (2017). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Journal of Saudi Chemical Society, 21(3), 277-285.

Antiarrhythmic Potential

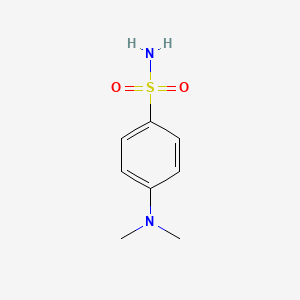

Ellingboe et al. (1992) discovered that certain 4-[(methylsulfonyl)amino]benzamides and sulfonamides exhibit potent Class III antiarrhythmic activity. These compounds demonstrated significant effects on prolonging action potential duration without affecting conduction, hinting at the potential of 3-(2-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide derivatives in cardiac arrhythmia management. This insight opens avenues for further exploration into cardiac therapeutic applications Ellingboe, J., Spinelli, W., Winkley, M., Nguyen, T. T., Parsons, R., Moubarak, I., Kitzen, J., Von Engen, D., & Bagli, J. (1992). Class III antiarrhythmic activity of novel substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides. Journal of Medicinal Chemistry, 35(4), 705-716.

Catalytic and Synthetic Applications

Research into the catalytic properties of benzofuran derivatives, including the compound , has shown promising applications in synthetic chemistry. For example, Hazra et al. (2016) presented the synthesis and catalytic activities of polymers derived from benzenesulfonic acid and benzofuran compounds. These polymers act as catalysts in the peroxidative oxidation of cyclohexane under mild conditions, demonstrating the compound's role in facilitating chemical reactions, which is crucial for manufacturing and chemical synthesis Hazra, S., Ribeiro, A., Guedes da Silva, M. F. C., de Castro, C. A. Nieto, & Pombeiro, A. (2016). Syntheses and crystal structures of benzene-sulfonate and -carboxylate copper polymers and their application in the oxidation of cyclohexane in ionic liquid under mild conditions. Dalton Transactions, 45(35), 13957-13968.

Photocatalytic and Green Chemistry

Wang et al. (2020) developed a metal-free, visible-light-induced method for synthesizing sulfonylated benzofurans through oxidative cyclization of 1,6-enynes and arylsulfinic acids. This process highlights the utility of benzofuran derivatives in green chemistry, offering an efficient and environmentally friendly route to synthesize complex molecules. Such advancements in photocatalytic reactions underscore the compound's relevance in sustainable and green chemical processes Wang, L., Zhang, M., Zhang, Y., Liu, Q., Zhao, X., Li, J., Luo, Z., & Wei, W. (2020). Metal-free visible-light-induced oxidative cyclization reaction of 1,6-enynes and arylsulfinic acids leading to sulfonylated benzofurans. Chinese Chemical Letters, 31(1), 67-70.

Orientations Futures

Given the wide range of biological activities and potential applications of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on discovering new synthetic methods, exploring their biological activities, and developing new drugs based on these compounds.

Propriétés

IUPAC Name |

3-[(2-methylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c1-25(22,23)13-9-5-3-7-11(13)17(21)19-14-10-6-2-4-8-12(10)24-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZOFRLYHSMDKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B2440052.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2440059.png)

![N-(1-cyanocyclopentyl)-2-[(4,5-dithiophen-2-yl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2440061.png)

![4-(4-fluorobenzyl)-1-(3-morpholin-4-yl-3-oxopropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2440062.png)

![2-(methylsulfanyl)-N-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}pyridine-3-carboxamide](/img/structure/B2440069.png)

![(Z)-N'-[(4-chlorophenyl)methoxy]pyridine-4-carboximidamide hydrochloride](/img/structure/B2440070.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2440071.png)